[(4-Chlorophenyl)methyl](1H-imidazol-2-ylmethyl)amine
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Overview
Description
(4-Chlorophenyl)methylamine is a compound that features a combination of a chlorophenyl group and an imidazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the chlorophenyl and imidazole moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Chlorophenyl)methylamine involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. This reaction typically proceeds under mild conditions and may require a catalyst to enhance the reaction rate . The resulting intermediate is then subjected to further synthetic steps to obtain the target compound.
Industrial Production Methods
Industrial production of (4-Chlorophenyl)methylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
(4-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development and as a pharmacological agent.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
(4-Chlorophenyl)methylamine can be compared with other similar compounds, such as:
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: This compound has a similar structure but with a methyl group on the imidazole ring.
(4-Chlorophenyl)methylimidazole: Lacks the amine group, which may affect its reactivity and applications.
(4-Chlorophenyl)methylamine: Does not contain the imidazole ring, leading to different chemical properties and uses.
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2,(H,14,15) |
InChI Key |
NYQPCNYYCTVPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=NC=CN2)Cl |
Origin of Product |
United States |
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